

In-Depth Technical Guide to Boc-Aminooxy-PEG3-bromide

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Compound of Interest

Compound Name: Boc-Aminooxy-PEG3-bromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Boc-Aminooxy-PEG3-bromide**, a heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Boc-Aminooxy-PEG3-bromide

Boc-Aminooxy-PEG3-bromide is a valuable chemical tool in bioconjugation and drug discovery. Its structure incorporates a Boc-protected aminooxy group, a flexible three-unit polyethylene glycol (PEG) spacer, and a reactive bromide terminus. This combination of features allows for the sequential and controlled linkage of two different molecular entities.

Physicochemical Data

The fundamental properties of **Boc-Aminooxy-PEG3-bromide** are summarized below.



Property	Value	Reference(s)
Molecular Weight	372.26 g/mol	[1]
Exact Mass	371.0944 g/mol	[1]
Chemical Formula	C13H26BrNO6	[1]
CAS Number	918132-15-7	[1]
IUPAC Name	tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate	
Purity	Typically >95%	[1]
Appearance	White to off-white solid	_
Solubility	Soluble in DMSO, DCM, DMF	_

Structural Information

Feature	Description
Boc-protected Aminooxy Group	The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the aminooxy moiety, preventing premature reactions. It can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.
PEG3 Spacer	The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugate. The three PEG units provide a flexible linker of a defined length, which is often critical for optimizing the biological activity of the final conjugate.
The bromide is an excellent leaving ground nucleophilic substitution reactions, allow efficient conjugation to nucleophiles suctions, and hydroxyl groups.[1][2]	



Applications in PROTAC Development

Boc-Aminooxy-PEG3-bromide is extensively utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTAC Synthesis

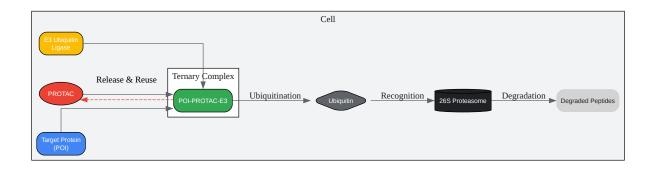
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The flexible PEG3 chain of **Boc-Aminooxy-PEG3-bromide** allows for the spatial orientation of the two ligands to be optimized for efficient ternary complex formation.

The heterobifunctional nature of **Boc-Aminooxy-PEG3-bromide** enables a modular and sequential approach to PROTAC synthesis. Typically, one of the ligands (either for the target protein or the E3 ligase) is first conjugated to the bromide end of the linker. Following this, the Boc protecting group is removed, and the second ligand, often containing an aldehyde or ketone, is attached via the aminooxy group to form a stable oxime linkage.

Signaling Pathway of PROTACs

The general mechanism of action for a PROTAC is illustrated in the following diagram.





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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific protocols for **Boc-Aminooxy-PEG3-bromide** are not readily available in the public domain, the following are representative procedures for the key reactions involved in its use for bioconjugation, based on protocols for similar heterobifunctional PEG linkers. Note: These protocols may require optimization for specific substrates and reaction conditions.

Nucleophilic Substitution with the Bromide Terminus

This protocol describes a general method for conjugating a molecule containing a primary amine (Ligand 1) to the bromide end of **Boc-Aminooxy-PEG3-bromide**.

Materials:

- Boc-Aminooxy-PEG3-bromide
- Ligand 1 (containing a primary amine)
- Anhydrous N,N-Dimethylformamide (DMF)



- N,N-Diisopropylethylamine (DIPEA)
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- Dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
- Add DIPEA (2.0-3.0 equivalents) to the solution.
- Add a solution of Boc-Aminooxy-PEG3-bromide (1.1-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the Boc-Aminooxy-PEG3-Ligand 1 conjugate.

Deprotection of the Boc-Aminooxy Group

This protocol outlines the removal of the Boc protecting group to liberate the reactive aminooxy functionality.

Materials:

- Boc-Aminooxy-PEG3-Ligand 1 conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)



Procedure:

- Dissolve the Boc-Aminooxy-PEG3-Ligand 1 conjugate (1.0 equivalent) in DCM.
- Add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure. Coevaporation with DCM or another suitable solvent may be necessary to ensure complete removal of TFA.
- The resulting deprotected product, Aminooxy-PEG3-Ligand 1, is often obtained as a TFA salt and can be used in the next step without further purification.

Oxime Ligation

This protocol describes the reaction of the deprotected aminooxy group with a molecule containing an aldehyde or ketone (Ligand 2) to form a stable oxime bond.

Materials:

- Aminooxy-PEG3-Ligand 1 (TFA salt)
- Ligand 2 (containing an aldehyde or ketone)
- Anhydrous buffer (e.g., sodium acetate buffer, pH 4.5-5.5) or an organic solvent (e.g., ethanol, DMF)
- Aniline (optional, as a catalyst)

Procedure:

• Dissolve Aminooxy-PEG3-Ligand 1 (1.0 equivalent) and Ligand 2 (1.0-1.2 equivalents) in the chosen solvent.

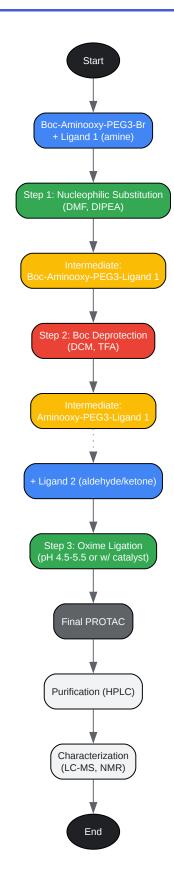


- If using a catalyst, add aniline to a final concentration of 10-100 mM. The use of a catalyst can significantly increase the reaction rate, especially at neutral pH.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the final conjugate can be purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using **Boc-Aminooxy-PEG3-bromide**.





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Caption: Generalized workflow for PROTAC synthesis.



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References

- 1. medkoo.com [medkoo.com]
- 2. t-Boc-Aminooxy-PEG3-bromide, 918132-15-7 | BroadPharm [broadpharm.com]
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